molecular formula C17H25N3O2 B2846356 4-(2,6-Dimethylphenyl)piperazinyl morpholin-4-yl ketone CAS No. 713096-33-4

4-(2,6-Dimethylphenyl)piperazinyl morpholin-4-yl ketone

Cat. No.: B2846356
CAS No.: 713096-33-4
M. Wt: 303.406
InChI Key: DSHWEZFQHRADOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-Dimethylphenyl)piperazinyl morpholin-4-yl ketone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring substituted with a 2,6-dimethylphenyl group and a morpholin-4-yl ketone group, making it a unique and versatile molecule in medicinal chemistry.

Chemical Reactions Analysis

4-(2,6-Dimethylphenyl)piperazinyl morpholin-4-yl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or morpholine ring can be substituted with different functional groups.

    Common Reagents and Conditions: Typical reagents include sulfonium salts, DBU, and PhSH for cyclization and deprotection reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2,6-Dimethylphenyl)piperazinyl morpholin-4-yl ketone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylphenyl)piperazinyl morpholin-4-yl ketone involves its interaction with specific molecular targets and pathways. The piperazine and morpholine rings allow the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

4-(2,6-Dimethylphenyl)piperazinyl morpholin-4-yl ketone can be compared with other piperazine derivatives, such as:

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Used for chronic angina.

    Aripiprazole: An antipsychotic medication.

    Quetiapine: Another antipsychotic medication.

    Indinavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Sitagliptin: Used in the treatment of type 2 diabetes.

The uniqueness of this compound lies in its specific substitution pattern and the combination of piperazine and morpholine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(2,6-dimethylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-14-4-3-5-15(2)16(14)18-6-8-19(9-7-18)17(21)20-10-12-22-13-11-20/h3-5H,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHWEZFQHRADOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805000
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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